Ethyl 2,4-Difluoro-5-nitrobenzoate

Übersicht

Beschreibung

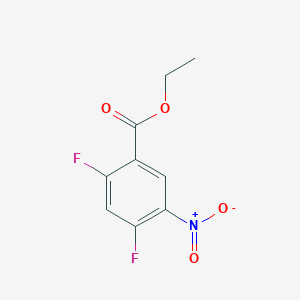

Ethyl 2,4-Difluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,4-Difluoro-5-nitrobenzoate can be synthesized through the nitration of ethyl 2,4-difluorobenzoate. The process involves adding nitric acid (HNO3) dropwise to a mixture of ethyl 2,4-difluorobenzoate in concentrated sulfuric acid (H2SO4) at 0°C. After 2 hours, the mixture is poured onto ice and extracted with ethyl acetate (EtOAc) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-Difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield ethyl 2-methoxy-4-fluoro-5-nitrobenzoate.

Reduction: Reduction of the nitro group yields ethyl 2,4-difluoro-5-aminobenzoate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2,4-difluoro-5-nitrobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are explored for their biological activities, particularly in the development of new drugs targeting various diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of similar nitrobenzoate derivatives in drug design, emphasizing their role in modulating biological pathways related to cystic fibrosis treatment .

Agrochemicals

This compound is also evaluated for its efficacy as an agrochemical agent. The fluorinated structure enhances its stability and activity against pests and diseases in crops.

- Field Application : Research has shown that compounds with similar structures exhibit effective herbicidal properties, making them candidates for further exploration in agricultural applications .

Table 1: Comparative Yield Data for Synthesis Methods

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Nitration with H₂SO₄ & HNO₃ | 95 | 2 hours | Optimal conditions |

| Alternative method | 85 | 3 hours | Less controlled conditions |

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 12 | CFTR modulator |

| Related derivative | 15 | Anti-inflammatory |

| Another derivative | 20 | Antimicrobial |

Wirkmechanismus

The mechanism of action of Ethyl 2,4-Difluoro-5-nitrobenzoate depends on the specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2,4-Difluorobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

Ethyl 2,5-Difluoro-4-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

Ethyl 2,4-Difluoro-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and nitro groups makes it a valuable intermediate in organic synthesis and research.

Biologische Aktivität

Ethyl 2,4-Difluoro-5-nitrobenzoate (C9H7F2NO4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including two fluorine atoms and a nitro group attached to a benzoate moiety. Its molecular weight is approximately 221.15 g/mol. The presence of fluorine enhances its lipophilicity and biological activity, making it an intriguing candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Nitro-containing compounds are known to exert their antimicrobial effects through various mechanisms, including the production of toxic intermediates upon reduction and subsequent binding to DNA, leading to cell death .

Minimum Inhibitory Concentration (MIC) Studies

A study assessing the MIC of related compounds demonstrated that nitro derivatives can effectively inhibit the growth of various microorganisms. For instance, compounds similar to this compound showed MIC values as low as 6.3 μM against Streptococcus agalactiae, indicating potent antimicrobial activity .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Compound 2 | 6.3 | S. agalactiae |

| Compound 5 | 50 | E. coli |

| Compound 3 | 50 | P. aeruginosa |

The biological activity of this compound is largely attributed to its nitro group, which can participate in redox reactions. This functionality allows it to form reactive intermediates that can interact with cellular components such as proteins and nucleic acids.

In enzyme inhibition studies, it has been observed that the compound may block the active sites of enzymes critical for microbial survival and proliferation. The fluorine atoms in its structure also enhance its binding affinity to biological targets by improving membrane permeability and absorption characteristics.

Anticancer Potential

Emerging research suggests that nitrobenzoate derivatives may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For example, some studies have shown that similar compounds can suppress metastatic activity by interfering with critical signaling pathways involved in cancer progression .

Case Study: Vascular Development Inhibition

A notable case study involving nitrobenzoate derivatives highlighted their potential in antiangiogenic therapy. In this study, a related compound demonstrated a significant reduction in vascular development in zebrafish models by disrupting endothelial cell function and reducing expression of vascular markers . This suggests that this compound could similarly impact angiogenesis.

Eigenschaften

IUPAC Name |

ethyl 2,4-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGIEPXOWGJFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296333 | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179011-37-1 | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.